1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

Overview

Description

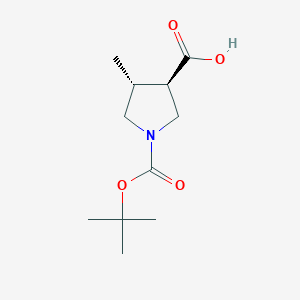

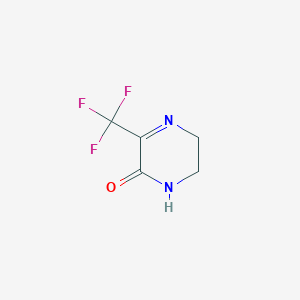

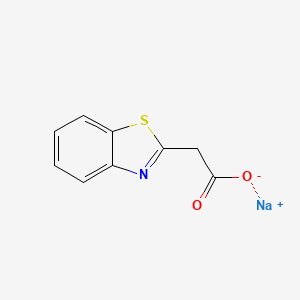

“1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is an organic compound that belongs to the class of oligopeptides . It is also known as L-Proline, 1-(1-methyl-4-piperidinyl)- . The molecular formula of this compound is C11H20N2O2 and it has a molecular weight of 212.29 .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions . They can be used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Scientific Research Applications

1. Antimicrobial and Immune System Synergy

The compound was noted for its antimicrobial properties, particularly against Toxoplasma gondii, an Apicomplexan protozoan. It was observed that while the compound itself had antimicrobial properties, its effectiveness was enhanced when combined with the host's immune response, particularly gamma interferon. This synergistic effect between the chemical compound and the immune system might be pivotal in the development of therapies for infections caused by similar pathogens (Nare et al., 2002).

2. Cardiovascular Benefits in Diabetic Treatment

In the context of type II diabetes treatment, a derivative of the compound showed promise not only in its primary role as an antidiabetic agent but also in offering cardiovascular benefits. The compound's ability to release nitric oxide was identified as a key factor in reducing the risk of cardiovascular events in diabetic patients, marking it as a potential candidate for a more holistic approach to diabetes management (Kaur et al., 2012).

3. Analgesic and Anti-inflammatory Applications

A derivative of this compound demonstrated notable analgesic and anti-inflammatory properties. This discovery could lead to the development of new pain management and anti-inflammatory medications, potentially offering alternatives to current treatments with fewer side effects or increased efficacy (Muchowski et al., 1985).

4. Anticonvulsant Properties

Several studies highlighted the anticonvulsant properties of derivatives of 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid. These compounds were effective in animal models used for screening potential treatments for epilepsy, indicating their potential as a basis for developing new antiepileptic drugs. The ability to manage seizures with fewer side effects or in cases where current drugs are ineffective makes this a promising area of research (Rybka et al., 2014; Kamiński et al., 2015).

5. Obesity and Metabolic Disorder Management

Compounds derived from 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid have shown efficacy in managing obesity and related metabolic disorders in animal models. This includes reducing body weight and positively affecting lipid and glucose profiles, indicating potential applications in the treatment of obesity and its associated health issues (Dudek et al., 2016).

Future Directions

The pyrrolidine ring and its derivatives, including “1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, continue to be of great interest in drug discovery . Future research will likely focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKLWZHBFQXNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)